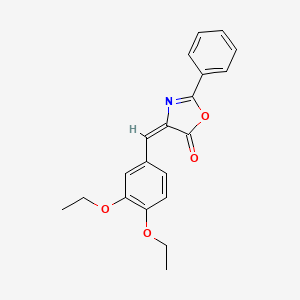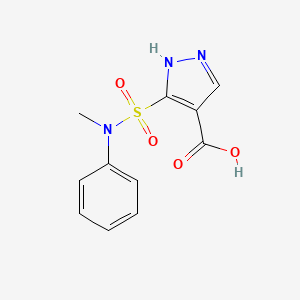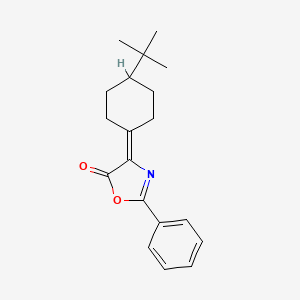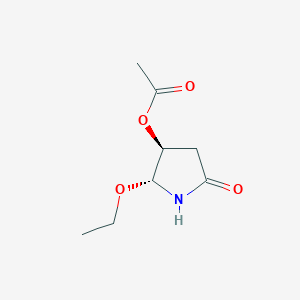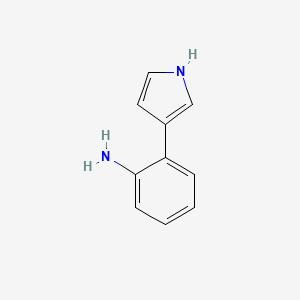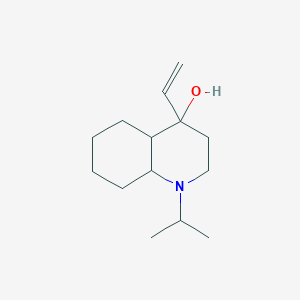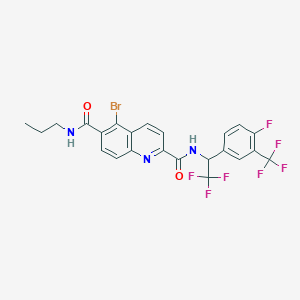
5-Bromo-N6-propyl-N2-(2,2,2-trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethyl)quinoline-2,6-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-N6-propyl-N2-(2,2,2-trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethyl)quinoline-2,6-dicarboxamide is a complex organic compound featuring a quinoline core substituted with bromine, propyl, and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N6-propyl-N2-(2,2,2-trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethyl)quinoline-2,6-dicarboxamide typically involves multiple steps, including the formation of the quinoline core, introduction of the bromine and propyl groups, and the addition of the trifluoromethylphenyl moiety. Common synthetic methods include:
Formation of Quinoline Core: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Alkylation: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the quinoline core or the trifluoromethyl groups, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
作用机制
The mechanism of action of 5-Bromo-N6-propyl-N2-(2,2,2-trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethyl)quinoline-2,6-dicarboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline core and trifluoromethyl groups. These interactions can modulate various biological pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
2,2,2-Trifluoroacetophenone: A compound with a trifluoromethyl group and a phenyl ring, used in the synthesis of fluorinated polymers.
Fluoropyridines: Compounds with fluorine atoms on a pyridine ring, known for their unique chemical and biological properties.
Uniqueness
5-Bromo-N6-propyl-N2-(2,2,2-trifluoro-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethyl)quinoline-2,6-dicarboxamide is unique due to its combination of a quinoline core, bromine, propyl, and multiple trifluoromethyl groups. This structural complexity provides it with distinct chemical reactivity and potential biological activities that are not commonly found in simpler fluorinated compounds.
属性
分子式 |
C23H17BrF7N3O2 |
|---|---|
分子量 |
580.3 g/mol |
IUPAC 名称 |
5-bromo-6-N-propyl-2-N-[2,2,2-trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethyl]quinoline-2,6-dicarboxamide |
InChI |
InChI=1S/C23H17BrF7N3O2/c1-2-9-32-20(35)13-5-7-16-12(18(13)24)4-8-17(33-16)21(36)34-19(23(29,30)31)11-3-6-15(25)14(10-11)22(26,27)28/h3-8,10,19H,2,9H2,1H3,(H,32,35)(H,34,36) |
InChI 键 |
JJZMJXWXPHTAPA-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)C1=C(C2=C(C=C1)N=C(C=C2)C(=O)NC(C3=CC(=C(C=C3)F)C(F)(F)F)C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4R)-2-(2-fluorophenyl)-4-[(4R)-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12881876.png)
![2-(Difluoromethyl)-6-methoxybenzo[d]oxazole](/img/structure/B12881891.png)
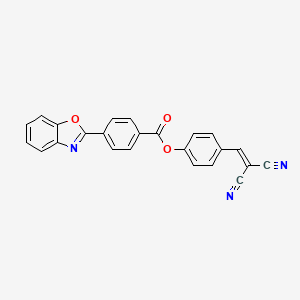


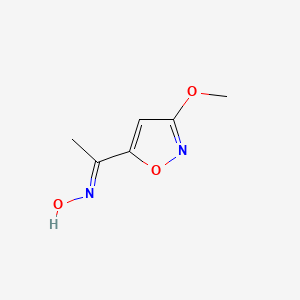
![3-Methylisoxazolo[5,4-b]pyridine-4,6-diol](/img/structure/B12881921.png)
